5-(4-Carboxyphenyl)nicotinsäure

Übersicht

Beschreibung

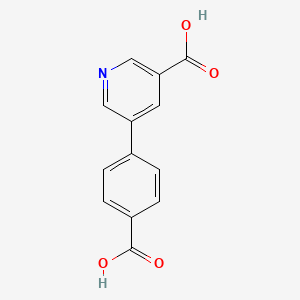

5-(4-Carboxyphenyl)nicotinic acid is a chemical compound with the molecular formula C13H9NO4 . It has a molecular weight of 243.21 g/mol . The IUPAC name for this compound is 5-(4-carboxyphenyl)pyridine-3-carboxylic acid .

Molecular Structure Analysis

The InChI code for 5-(4-Carboxyphenyl)nicotinic acid is1S/C13H9NO4/c15-12(16)9-3-1-8(2-4-9)10-5-11(13(17)18)7-14-6-10/h1-7H,(H,15,16)(H,17,18) . The compound has a V-shaped structure containing a pyridyl and a phenyl ring . Physical and Chemical Properties Analysis

5-(4-Carboxyphenyl)nicotinic acid has a molecular weight of 243.21 g/mol, a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 5, and a rotatable bond count of 3 . Its exact mass and monoisotopic mass are 243.05315777 g/mol .Wissenschaftliche Forschungsanwendungen

Koordinations-Polymere

Diese Verbindung kann aufgrund ihrer strukturellen Flexibilität als vielseitiger Koordinationsligand fungieren, wodurch sie verschiedene Koordinationsmodi zeigen kann. Dies macht sie nützlich für die Konstruktion von Koordinations-Polymeren mit potenziellen Anwendungen in der Materialwissenschaft .

Lumineszierende Sonden

Sie dient als Baustein für metallorganische Gerüste (MOFs), die nach der Synthese modifiziert werden können, um empfindliche, einschaltende, ratiometrische Lumineszenzsonden zur Erkennung von Gasen wie Schwefelwasserstoff (H2S) zu erzeugen .

Photonische Materialien

Die Carboxylfunktion in dieser Verbindung ermöglicht Modifikationen wie Koordination und Konjugation, wodurch die Effizienz von Makrozyklen, die in photonischen Materialien verwendet werden, gesteigert wird .

Lichtinduzierte Sauerstoffproduktion

Sie kann die lichtinduzierte Sauerstoffproduktion verbessern, wenn sie als Teil eines porphyrinbasierten metallorganischen Gerüsts verwendet wird, was für Anwendungen in der Energiegewinnung und Umweltbehebung von Bedeutung ist .

Wirkmechanismus

Eigenschaften

IUPAC Name |

5-(4-carboxyphenyl)pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NO4/c15-12(16)9-3-1-8(2-4-9)10-5-11(13(17)18)7-14-6-10/h1-7H,(H,15,16)(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGUGZZHMSXYXGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=CN=C2)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60687452 | |

| Record name | 5-(4-Carboxyphenyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60687452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

597565-52-1 | |

| Record name | 5-(4-Carboxyphenyl)-3-pyridinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=597565-52-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(4-Carboxyphenyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60687452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 5-(4-Carboxyphenyl)nicotinic acid contribute to the formation of metal-organic frameworks, and what are the potential advantages of the resulting structures?

A1: 5-(4-Carboxyphenyl)nicotinic acid functions as a versatile, multidentate ligand in the synthesis of MOFs. [, ] The molecule possesses three potential binding sites: two carboxylic acid groups and one nitrogen atom within the pyridine ring. This allows it to bridge metal ions, forming extended, porous network structures. [, ] The resulting MOFs exhibit distinct properties depending on the chosen metal ion and synthesis conditions. For example, researchers have successfully synthesized MOFs with cobalt ions, demonstrating interesting magnetic properties and potential applications in sorption. [] Additionally, a copper-based MOF incorporating this ligand showed structural similarities to the semiconductor MoS2, opening possibilities for applications in electronic materials. []

Q2: Can you elaborate on the different structural characteristics observed in MOFs constructed with 5-(4-Carboxyphenyl)nicotinic acid and their potential implications?

A2: Research has revealed that 5-(4-Carboxyphenyl)nicotinic acid can lead to diverse MOF architectures. In one study, the reaction with cobalt ions produced two distinct 3D frameworks, each with a (3,6)-connected topology but differing in chirality and pore arrangements. [] One framework exhibited chiral, helical channels, while the other presented an achiral structure. These distinct structural features can influence the material's properties and potential applications, such as selective sorption, catalysis, or enantioselective separations. [] Another study demonstrated the formation of a layered copper-based MOF with structural resemblance to MoS2, suggesting potential in optoelectronic devices. [] This highlights the versatility of 5-(4-Carboxyphenyl)nicotinic acid in constructing MOFs with tailored functionalities by carefully selecting the metal ions and reaction conditions.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carboxylate hydrochloride](/img/structure/B1501545.png)

![(R)-5-Amino-1,3-dihydrospiro[indene-2,3'-pyrrolo[2,3-b]pyridin]-2'(1'H)-one](/img/structure/B1501555.png)

![di-tert-butyl 3,4-dihydro-1H-pyrido[3,4-b]indole-2,9-dicarboxylate](/img/structure/B1501566.png)